Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate
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Overview
Description
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with an amino group, a methylphenyl group, and an ethyl carbamate moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate typically involves the formation of the thiazole ring followed by the introduction of the amino and carbamate groups. One common synthetic route includes the reaction of 2-aminothiazole with 4-methylbenzaldehyde under acidic conditions to form the intermediate 2-amino-4-(4-methylphenyl)thiazole. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with different biological activities.
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
4-Methylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring, substituted with both amino and carbamate groups, allows for versatile interactions with biological targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZVIVGUNJFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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